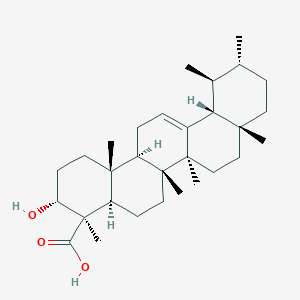

beta-Boswellic acid

Descripción general

Descripción

Los ácidos boswélicos son una serie de moléculas triterpenoides pentacíclicas producidas por plantas del género Boswellia. Los ácidos boswélicos se han utilizado tradicionalmente por sus propiedades antiinflamatorias y recientemente han ganado atención por sus posibles efectos terapéuticos en diversas enfermedades crónicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Los ácidos boswélicos se pueden aislar de la resina de goma de las especies de Boswellia mediante diversos métodos de extracción. Un método común implica el uso de etanol para extraer la resina, seguido de una separación cromatográfica para aislar los ácidos boswélicos individuales . La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para la cuantificación y separación de los ácidos boswélicos .

Métodos de Producción Industrial: La producción industrial de ácidos boswélicos suele implicar la extracción a gran escala de la resina de Boswellia. La resina se recolecta, se seca y luego se somete a extracción con solventes utilizando etanol o metanol. El extracto se purifica luego utilizando técnicas cromatográficas para obtener ácidos boswélicos de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: Los ácidos boswélicos experimentan diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Por ejemplo, la pirólisis de la resina de Boswellia sacra conduce a la aromatización del anillo A, lo que da como resultado la formación de compuestos triaromáticos .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones de los ácidos boswélicos incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción suelen implicar temperaturas controladas y disolventes específicos para lograr las transformaciones deseadas .

Productos Principales: Los principales productos formados a partir de las reacciones de los ácidos boswélicos incluyen diversos derivados con grupos funcionales modificados, como las formas acetiladas y cetónicas de los ácidos boswélicos .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Chronic Inflammatory Diseases:

Beta-boswellic acid exhibits potent anti-inflammatory effects, making it a candidate for treating chronic inflammatory conditions such as arthritis and asthma. Research indicates that this compound can significantly reduce leukocyte infiltration and cytokine levels in models of arthritis. For instance, in a study involving bovine serum albumin-induced arthritis, administration of this compound at doses of 25 to 100 mg/kg/day resulted in a marked decrease in inflammation and joint swelling .

Asthma Management:

In murine models of asthma, this compound demonstrated the ability to suppress allergic airway inflammation and reduce levels of Th2 cytokines, which are critical in the pathophysiology of asthma. The compound effectively inhibited the expression of p-STAT6 and GATA3, contributing to its therapeutic potential .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in conditions like Huntington's disease and oxidative stress-related injuries. A study revealed that treatment with this compound restored neurotransmitter levels and reduced inflammatory cytokines in the brain following 3-nitropropionic acid-induced neurotoxicity. This effect was linked to enhanced mitochondrial function and decreased oxidative stress markers .

Cardiovascular Applications

Endothelial Protection:

Research has indicated that this compound protects endothelial cells from damage caused by blood stasis. In experiments involving rats, this compound improved plasma coagulation parameters and enhanced nitric oxide production, which is vital for maintaining vascular health. The compound's ability to increase endothelial nitric oxide synthase activity suggests its potential application in cardiovascular therapies .

Anticancer Potential

This compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer. Comparative studies have demonstrated that it induces apoptosis and alters epigenetic profiles in cancer cells, highlighting its potential as an adjunct therapy in cancer treatment . Furthermore, it inhibits key signaling pathways involved in cancer progression, such as those mediated by topoisomerases and inflammatory cytokines .

Antimicrobial Activity

Recent investigations have explored the synergistic effects of this compound when combined with antibiotics against resistant strains of Staphylococcus aureus. The compound showed enhanced antibacterial activity when used alongside vancomycin, suggesting its utility in combating antibiotic-resistant infections .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de los ácidos boswélicos implica la inhibición de enzimas clave y vías de señalización. Por ejemplo, los ácidos boswélicos inhiben la actividad de la enzima 5-lipooxigenasa, que juega un papel crucial en la síntesis de leucotrienos, ejerciendo así efectos antiinflamatorios . Además, se ha demostrado que los ácidos boswélicos inducen la apoptosis en las células cancerosas al activar las caspasas y modular la formación de especies reactivas del oxígeno .

Comparación Con Compuestos Similares

Los ácidos boswélicos son únicos debido a su estructura triterpenoide pentacíclica y sus diversas actividades biológicas. Compuestos similares incluyen otros triterpenoides como el ácido ursólico y el ácido oleanólico, que también exhiben propiedades antiinflamatorias y anticancerígenas . los ácidos boswélicos son distintos en su capacidad para inhibir la 5-lipooxigenasa y sus dianas moleculares específicas en diversas vías de la enfermedad .

Lista de Compuestos Similares:

- Ácido ursólico

- Ácido oleanólico

- Ácido betulínico

Los ácidos boswélicos se destacan por sus características estructurales únicas y sus mecanismos de acción específicos, lo que los convierte en compuestos valiosos tanto en la medicina tradicional como en la moderna.

Actividad Biológica

Beta-boswellic acid (β-BA) is a prominent compound derived from the resin of the Boswellia species, particularly Boswellia serrata. This compound has garnered significant attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of β-BA.

Chemical Structure and Sources

This compound is one of the pentacyclic triterpenes found in the resin of Boswellia species. The resin is traditionally used in Ayurvedic medicine for various ailments. The structure of β-BA contributes to its biological activities, particularly its ability to modulate inflammatory pathways and inhibit tumor growth.

Anti-Cancer Properties

Numerous studies have established the anti-cancer potential of β-BA through various mechanisms:

- Mechanisms of Action : β-BA exhibits anti-tumor effects by inhibiting enzymes involved in cancer progression, such as topoisomerases and 5-lipoxygenase. It also induces apoptosis in cancer cells by activating caspase pathways and modulating protein synthesis through interactions with ribosomal proteins .

-

In Vitro and In Vivo Studies :

- A study demonstrated that β-BA significantly reduced cell viability in various cancer cell lines, including lung cancer (A549) and glioblastoma cells. It caused cell cycle arrest at the G0/G1 phase and promoted apoptosis .

- Another study highlighted its efficacy against treatment-resistant triple-negative breast cancer (TNBC) cell lines, indicating its potential as a therapeutic agent in difficult-to-treat cancers .

Table 1: Summary of Anti-Cancer Effects of this compound

| Cancer Type | Study Type | Key Findings |

|---|---|---|

| Lung Cancer (A549) | In Vitro | Induced apoptosis; reduced cell viability |

| Glioblastoma | In Vivo | Synergistic effect with temozolomide |

| Triple-Negative Breast Cancer | In Vitro | Cytotoxic effects on resistant cell lines |

Anti-Inflammatory Effects

β-BA has shown considerable promise in managing inflammation-related conditions:

- Mechanism : It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and LOX, reducing inflammation markers like C-reactive protein (CRP) .

- Clinical Trials : A randomized controlled trial involving patients with osteoarthritis indicated that β-BA significantly improved pain scores and physical function over 120 days compared to placebo .

Table 2: Clinical Outcomes of this compound in Osteoarthritis

| Parameter | Baseline Score | Score After Treatment | Improvement (%) |

|---|---|---|---|

| Pain (VAS) | 8.0 | 3.0 | 62.5 |

| Physical Function (WOMAC) | 40.0 | 10.0 | 75.0 |

| CRP Levels | Elevated | Normalized | Significant |

Neuroprotective Effects

Research indicates that β-BA may enhance cognitive functions:

- Neurite Outgrowth : A study showed that β-BA promotes neurite outgrowth and branching in hippocampal neurons, suggesting potential benefits for neurodegenerative disorders .

- Mechanism : It enhances tubulin polymerization dynamics, which is crucial for neuronal growth and repair .

Case Studies

- Osteoarthritis Management : A clinical trial with 48 patients showed significant improvements in joint function and pain relief after administration of Boswellia extract containing β-BA .

- Cancer Treatment Synergy : In glioblastoma models, β-BA demonstrated enhanced efficacy when combined with radiation therapy, suggesting a synergistic effect that could improve treatment outcomes for patients undergoing conventional therapies .

Propiedades

IUPAC Name |

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQZFQREPIKMG-PONOSELZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057578 | |

| Record name | beta-Boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Boswellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

631-69-6 | |

| Record name | beta-Boswellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boswellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BOSWELLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B252M1YO2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Boswellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.